

Application Note: Measuring ERK1/2 Phosphorylation upon GPR35 Activation

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Compound of Interest

Compound Name: GPR35 agonist 5

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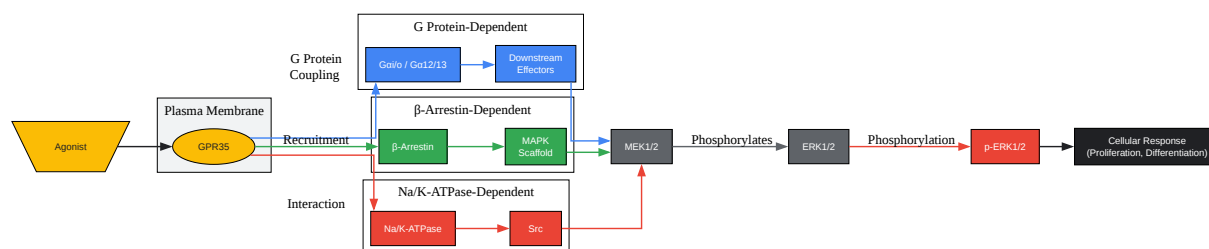
Introduction

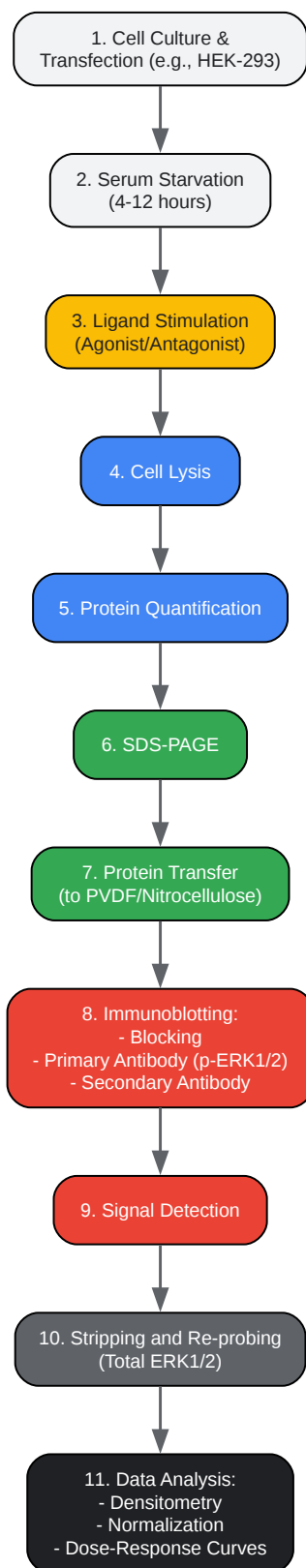
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and metabolic disorders.[1] The modulation of GPR35 activity by endogenous and synthetic ligands influences intracellular signaling cascades, a key one being the mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The phosphorylation of ERK1/2 is a critical cellular event that regulates processes such as proliferation, differentiation, and survival.[1] Consequently, the measurement of GPR35-mediated ERK1/2 phosphorylation serves as a robust and reliable indicator of receptor activation and is a crucial tool for the screening and characterization of novel GPR35 agonists and antagonists.[1]

GPR35 Signaling to ERK1/2

The activation of GPR35 can lead to the phosphorylation of ERK1/2 through both G protein-dependent and β -arrestin-mediated pathways. GPR35 has been shown to couple predominantly with Gai/o and G α 12/13 proteins.[1] The Gai/o pathway can modulate adenylyl cyclase activity, which in turn can influence the MAPK/ERK pathway. Furthermore, upon agonist binding, GPR35 can recruit β -arrestins, which act as scaffolding proteins, bringing components of the MAPK cascade into close proximity and thereby facilitating the activation of

ERK1/2. GPR35 can also interact with the Na/K-ATPase, which can activate Src, a kinase that can in turn lead to ERK activation.





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References

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